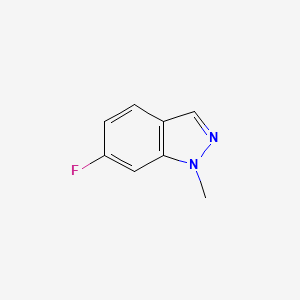

6-Fluoro-1-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHUBDRPYSEPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672064 | |

| Record name | 6-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209534-87-1 | |

| Record name | 6-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 6-Fluoro-1-methyl-1H-indazole. Due to the limited availability of experimental data for this specific compound, information from closely related analogs, particularly 6-fluoro-1H-indazole and other N-methylated indazoles, has been included to provide a thorough understanding.

Chemical Properties and Structure

This compound, with the CAS number 1209534-87-1, is a fluorinated derivative of the N-methylated indazole core.[1][2][3][4] The introduction of a fluorine atom and a methyl group to the indazole scaffold can significantly influence its physicochemical properties and biological activity.

Structure:

The chemical structure of this compound is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring. The fluorine atom is substituted at the 6-position of the benzene ring, and a methyl group is attached to the nitrogen at the 1-position of the pyrazole ring.

Chemical Formula: C₈H₇FN₂[1][3]

Molecular Weight: 150.15 g/mol [1][3]

The structural representation is as follows:

Quantitative Data Summary:

Experimental data for this compound is not extensively published. The following table summarizes available data for the target compound and its parent analog, 6-fluoro-1H-indazole, for comparative purposes.

| Property | This compound | 6-Fluoro-1H-indazole |

| CAS Number | 1209534-87-1[1][2][3][4] | 348-25-4[5] |

| Molecular Formula | C₈H₇FN₂[1][3] | C₇H₅FN₂[5] |

| Molecular Weight | 150.15 g/mol [1][3] | 136.13 g/mol [5] |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be extrapolated from general methods for the N-methylation of indazoles. The following protocol is a representative example based on established chemical transformations.

Synthesis of this compound via N-methylation of 6-Fluoro-1H-indazole:

This procedure describes a general method for the N-methylation of an indazole, which often results in the formation of the thermodynamically more stable N1-isomer.[6]

Materials:

-

6-Fluoro-1H-indazole

-

Methyl iodide (CH₃I)

-

A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

-

A suitable solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a reaction vessel, dissolve 6-Fluoro-1H-indazole (1.0 equivalent) in a suitable solvent such as DMF or THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add a base (1.1-1.5 equivalents), such as sodium hydride or potassium carbonate, to the solution.

-

Stir the mixture at 0°C for a short period to allow for the deprotonation of the indazole.

-

Slowly add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to gradually warm to room temperature and continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding water.

-

Extract the product from the aqueous layer using an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and then concentrate the solvent under reduced pressure.

-

The crude product can be purified using column chromatography to yield this compound.

Potential Biological Significance and Signaling Pathways

Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[7][8][9] Specifically, fluoro-substituted indazoles have shown significant potential in drug discovery. For instance, the presence of a fluorine atom at the 6-position of the indazole ring has been shown to significantly enhance the inhibitory potency against Rho kinase (ROCK1).[10]

The following diagram illustrates a simplified representation of the Rho-kinase (ROCK) signaling pathway, a critical regulator of cellular processes such as contraction, motility, and proliferation. Fluoro-indazole derivatives have been identified as potential inhibitors of this pathway.

Caption: Simplified Rho-kinase (ROCK) signaling pathway.

This pathway highlights how extracellular signals can lead to the activation of RhoA, which in turn activates ROCK. ROCK then promotes cellular contraction and motility by phosphorylating Myosin Light Chain (MLC) and inhibiting MLC Phosphatase. 6-Fluoro-indazole derivatives have been identified as potential inhibitors of ROCK, suggesting their therapeutic potential in diseases where this pathway is dysregulated.[10]

Conclusion

This compound is a valuable compound for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited, its structural similarity to other biologically active indazoles suggests its potential as a scaffold for developing novel therapeutics. The provided synthetic protocol, based on established methods, offers a starting point for its preparation and subsequent biological evaluation. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. 1209534-87-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. This compound - CAS:1209534-87-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 5. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Characterization and Data of 6-Fluoro-1-methyl-1H-indazole (CAS Number 1209534-87-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-1-methyl-1H-indazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a recognized privileged structure in pharmacology, known for its diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[1][2][3][4] This document compiles available data on the characterization of this compound, outlines a general synthetic methodology, and discusses the broader biological context of fluoro-indazole derivatives. While specific biological data for this compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in its further investigation and development.

Compound Identification and Physicochemical Properties

This compound is a substituted indazole with a fluorine atom at the 6-position and a methyl group at the 1-position of the indazole ring.

| Identifier | Value | Source |

| CAS Number | 1209534-87-1 | [5] |

| Molecular Formula | C₈H₇FN₂ | [6] |

| Molecular Weight | 150.15 g/mol | N/A |

| IUPAC Name | This compound | N/A |

Synthesis

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the 6-fluoro-1H-indazole core, followed by N-methylation.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 1209534-87-1|this compound|BLD Pharm [bldpharm.com]

- 6. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole synthesis [organic-chemistry.org]

The Biological Frontier: A Technical Guide to Fluorinated Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the diverse biological activities of fluorinated indazole derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. By enhancing metabolic stability, binding affinity, and lipophilicity, the introduction of fluorine to the indazole core has unlocked a wealth of promising pharmacological profiles. This document provides a comprehensive overview of their anti-inflammatory, anticancer, antiviral, and antimicrobial activities, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways they modulate.

Anti-inflammatory and Enzyme Inhibitory Activity

Fluorinated indazole derivatives have emerged as potent modulators of key inflammatory pathways and enzymes. Their mechanisms of action often involve the direct inhibition of kinases and other enzymes that play crucial roles in the inflammatory cascade.

Kinase Inhibition

A significant area of investigation has been the targeting of various kinases by fluorinated indazoles.

p38 MAPK Inhibition: Certain 5-indazole derivatives have been identified as inhibitors of p38 kinase, a key enzyme in the inflammatory response. The inhibitory activity of these fluorinated compounds was determined by an in vitro fluorescence anisotropy kinase binding assay, with all tested compounds showing IC50 values of less than 10 μM.[1]

Rho Kinase (ROCK) Inhibition: Fluorination at specific positions on the indazole ring has been shown to dramatically influence ROCK1 inhibitory potency. For instance, a fluorine atom at the C6 position of the indazole scaffold significantly enhanced ROCK1 inhibition, with one such compound exhibiting an IC50 value of 14 nM, a stark contrast to the 2500 nM IC50 of its C4-fluorinated counterpart.[1] Further examples of 6-fluoroindazoles have demonstrated even greater potency, with IC50 values for ROCK1 inhibition as low as 6 and 7 nM.[1]

Spleen Tyrosine Kinase (Syk) Inhibition: A series of 6-fluoroindazole molecular hybrids have been synthesized and shown to be potent and selective inhibitors of Syk kinase, with IC50 values ranging from 4 nM to 64 nM.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Indazole-based compounds have been developed as inhibitors of FGFR kinases. The strategic placement of fluorine at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency against FGFR1 and FGFR2, with IC50 values in the low nanomolar range.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition: Fluorinated indazole derivatives have shown remarkable, sub-nanomolar activity against various forms of EGFR.[2]

| Target Kinase | Compound Class/Example | Key Structural Feature | IC50/pIC50 | Assay Type |

| p38 Kinase | 5-Indazole derivatives | Fluorination | < 10 μM | Fluorescence Anisotropy Kinase Binding Assay[1] |

| Rho Kinase (ROCK1) | 6-Fluoroindazole | 6-Fluoro substitution | 14 nM | In vitro bioassay[1] |

| Rho Kinase (ROCK1) | 4-Fluoroindazole | 4-Fluoro substitution | 2500 nM | In vitro bioassay[1] |

| Rho Kinase (ROCK1) | 6-Fluoroindazoles (53a, 53b) | 6-Fluoro substitution | 6-7 nM | In vitro bioassay[1] |

| Syk Kinase | 6-Fluoroindazole hybrids (44a-h) | 6-Fluoro substitution | 4 - 64 nM | In vitro bioassay[1] |

| FGFR1 | 6-Fluoro-1H-indazol-3-amine (27a) | 6-Fluoro substitution | < 4.1 nM | Enzymatic Assay[2] |

| FGFR2 | 6-Fluoro-1H-indazol-3-amine (27a) | 6-Fluoro substitution | 2.0 nM | Enzymatic Assay[2] |

| EGFR (and mutants) | Fluorinated indazole (36g) | Fluorination | Sub-nanomolar | Enzymatic Assay[2] |

This assay is a common method for determining the affinity of an inhibitor for a kinase.

-

Reagents and Materials:

-

Purified kinase (e.g., p38α).

-

Fluorescently labeled tracer (a molecule that binds to the kinase's active site).

-

Test compounds (fluorinated indazole derivatives) at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

384-well, low-volume, black plates.

-

A plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

To each well of the microplate, add the kinase and the fluorescent tracer.

-

Add the test compounds to the wells. Include controls with no inhibitor and no kinase.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

The binding of the fluorescent tracer to the kinase results in a high fluorescence polarization value.

-

When a test compound displaces the tracer from the kinase's active site, the polarization value decreases.

-

The IC50 value is determined by plotting the percentage of inhibition (calculated from the decrease in polarization) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: p38 MAPK Signaling Pathway and Inhibition by Fluorinated Indazoles.

Caption: Rho Kinase (ROCK) Signaling Pathway and Inhibition by Fluorinated Indazoles.

Nitric Oxide Synthase (NOS) Inhibition

Fluorinated indazoles have been designed and synthesized as novel inhibitors of nitric oxide synthase (NOS), with some compounds showing selectivity for the inducible (NOS-II) over the neuronal (NOS-I) isoform. For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited NOS-I by 63% and NOS-II by 83%.[3] Notably, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole demonstrated high selectivity, inhibiting NOS-II activity by 80% with no effect on NOS-I activity.[3]

| Compound | % Inhibition of NOS-I | % Inhibition of NOS-II |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | 63% | 83%[3] |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | No effect | 80%[3] |

This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide (NO).

-

Reagents and Materials:

-

Purified NOS enzyme (NOS-I or NOS-II).

-

L-[³H]arginine (for radiometric assay) or a NO-sensitive fluorescent dye.

-

Cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin.

-

Test compounds (fluorinated indazole derivatives).

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT).

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and L-[³H]arginine.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding the NOS enzyme.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Separate the L-[³H]citrulline from the unreacted L-[³H]arginine using cation exchange resin.

-

Quantify the amount of L-[³H]citrulline produced by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anticancer Activity

Fluorinated indazole derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis

Several studies have shown that fluorinated indazoles can trigger apoptosis in cancer cell lines.[4][5] For example, one study reported that the cytotoxicity of certain thiazole-based 5-fluoroindole derivatives against HeLa cells was due to the induction of apoptosis.[4] Another study on a series of polysubstituted indazoles found that selected compounds were able to trigger apoptosis to a significant extent.[5]

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents and Materials:

-

Cancer cell line of interest.

-

Fluorinated indazole derivative for treatment.

-

Annexin V-FITC conjugate.

-

Propidium Iodide (PI) solution.

-

Binding buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

-

Flow cytometer.

-

-

Procedure:

-

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the fluorinated indazole derivative at various concentrations for a specified time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Viable cells are negative for both Annexin V-FITC and PI.

-

Early apoptotic cells are positive for Annexin V-FITC and negative for PI.

-

Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

-

Caption: Intrinsic Apoptosis Pathway Induced by Fluorinated Indazoles.

Inhibition of Tubulin Polymerization

Certain fluorinated indole derivatives have been found to act as microtubule-stabilizing agents by increasing tubulin polymerization.[4]

| Compound Class/Example | Cancer Cell Line | IC50 | Mechanism of Action |

| Thiazole-based 5-fluoroindole (31a) | HeLa | 32.48 μM | Induction of apoptosis[4] |

| Glyoxylamide-based 5(6)-fluoroindoles | Various human cancer cell lines | Varies | Cytotoxicity[4] |

| Fluorinated-indole derivative (34b) | A549 (Lung) | 0.8 μM | Tubulin polymerization stabilization[4] |

| 5-Fluoroindole-2-carboxylic acid (10) | - | 10 μM (for APE1 inhibition) | Inhibition of APE1[4] |

| Polysubstituted indazoles | A2780, A549 | 0.64 - 17 µM | Induction of apoptosis[5] |

Antiviral and Antimicrobial Activity

Fluorinated indazoles and related five-membered heterocycles have demonstrated notable activity against viruses and microbes.

Antiviral Activity

The primary antiviral target for these compounds appears to be HIV-1 reverse transcriptase (RT).

HIV-1 Reverse Transcriptase Inhibition: A nucleoside analog, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), which contains a 3'-hydroxyl group, has shown exceptional potency against HIV-1 replication with an EC50 of 0.05 nM.[6] Its mechanism of action involves acting as a "translocation-defective RT inhibitor," where despite having a 3'-hydroxyl, it effectively terminates DNA synthesis due to the difficulty of RT translocation after its incorporation.[6]

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

-

Reagents and Materials:

-

Recombinant HIV-1 reverse transcriptase.

-

Poly(rA)/oligo(dT) template/primer.

-

[³H]TTP (tritiated thymidine triphosphate).

-

Reaction buffer.

-

Test compounds.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the template/primer, reaction buffer, and [³H]TTP.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction at 37°C.

-

Stop the reaction by spotting the mixture onto glass fiber filters.

-

Wash the filters to remove unincorporated [³H]TTP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity is proportional to the amount of DNA synthesized.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Antimicrobial Activity

Fluorinated indazoles and pyrazoles have shown promise as antimicrobial agents. The mechanism of action for some of these compounds is suggested to be novel, as their activity does not seem to depend on the resistance profiles of bacteria to current antibiotics.[7]

| Compound Class/Example | Organism(s) | MIC (μg/mL) |

| Indazole derivatives (2, 3) | E. faecalis | Not specified, showed some activity[7] |

| Indazole derivative (5) | S. aureus, S. epidermidis | 64 - 128[7] |

| Pyrazoline derivative (9) | S. aureus, S. epidermidis, E. faecalis | Not specified, most active in the series[7] |

Conclusion

The incorporation of fluorine into the indazole scaffold has proven to be a highly effective strategy for the development of potent and selective modulators of a wide range of biological targets. The derivatives discussed in this guide exhibit promising anti-inflammatory, anticancer, antiviral, and antimicrobial activities. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field, facilitating the further investigation and optimization of these versatile compounds for therapeutic applications. The continued exploration of fluorinated indazoles holds significant promise for the discovery of novel drug candidates to address unmet medical needs.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of 6-Fluoro-1-methyl-1H-indazole: A Technical Guide to its Presumed Mechanism of Action

Disclaimer: Direct experimental data on the specific mechanism of action for 6-Fluoro-1-methyl-1H-indazole is not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates its potential mechanism based on the well-documented activities of structurally related fluoro- and methyl-substituted indazole derivatives. The primary focus of this analysis will be on the role of such compounds as protein kinase inhibitors, a prominent therapeutic target for the indazole scaffold.

Introduction to the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry. This core structure is present in numerous biologically active compounds and several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib.[1] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-proliferative effects through the inhibition of various protein kinases.[2][3] The substitutions on the indazole core, such as the fluorine at the 6-position and the methyl group at the 1-position, are anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[2]

Postulated Mechanism of Action: Protein Kinase Inhibition

Based on the activities of analogous compounds, the principal mechanism of action for this compound is likely the inhibition of one or more protein kinases. Protein kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Indazole derivatives have been shown to be effective inhibitors of various kinase families, including:

-

Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][4]

-

Serine/Threonine Kinases: Such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[2]

The inhibitory action of these compounds typically occurs through competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

Signaling Pathway Diagram

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) and how an inhibitor like this compound might interrupt this pathway.

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.

Quantitative Data for Representative Indazole Derivatives

While specific data for this compound is unavailable, the following table summarizes the inhibitory activities of some related indazole compounds against various kinases, providing an indication of the potential potency of this class of molecules.

| Compound Class | Target Kinase | IC50 / pKi | Reference |

| 1H-indazole derivatives | FGFR1-3 | 0.8–90 μM | [3] |

| 1H-indazol-3-amine derivatives | FGFR1, FGFR2 | < 4.1 nM, 2.0 nM | [2] |

| 1H-indazole derivatives | EGFR T790M, EGFR | 5.3 nM, 8.3 nM | [3] |

| 4,6-disubstituted-1H-indazole | PI3Kδ | pKi of 9.9 and 10.1 | [3] |

| 3-(pyrrolopyridin-2-yl)indazole | Aurora Kinase A | 0.0083–1.43 μM | [2] |

Experimental Protocols

The following sections detail generalized experimental protocols that would be used to determine the mechanism of action and potency of a novel indazole derivative like this compound.

Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

This compound stock solution in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase and the test compound dilutions. Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³²P]ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding an acidic solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the screening and characterization of a novel kinase inhibitor.

Caption: A standard workflow for the discovery and development of a novel kinase inhibitor.

Conclusion

While the precise molecular target and mechanism of action of this compound remain to be elucidated through direct experimental investigation, the extensive research on the indazole scaffold strongly suggests its role as a protein kinase inhibitor. The presence of the 6-fluoro and 1-methyl substitutions likely enhances its drug-like properties. Further studies, following the experimental protocols outlined in this guide, are necessary to definitively characterize its biological activity and therapeutic potential. This document serves as a foundational guide for researchers and drug development professionals interested in exploring the pharmacological profile of this and related indazole derivatives.

References

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Indazoles in Drug Development

For researchers, scientists, and drug development professionals, the indazole nucleus represents a cornerstone of modern medicinal chemistry. This bicyclic heteroaromatic system, composed of a fused benzene and pyrazole ring, has proven to be a "privileged scaffold," giving rise to a multitude of therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive exploration of the discovery and history of substituted indazoles, detailing their synthesis, mechanism of action, and the evolution of their therapeutic applications.

A Legacy of Discovery: From 19th Century Synthesis to 21st Century Therapeutics

The journey of the indazole scaffold began in the late 19th century. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883, who prepared an oxo-substituted derivative, indazolone, through the intramolecular condensation of o-hydrazinobenzoic acid.[1] This foundational work laid the groundwork for future explorations of this versatile heterocyclic system. Early 20th-century chemists like Jacobson, Huber, and Auwers further expanded the synthetic repertoire, developing methods such as the cyclization of N-nitroso-o-toluidines, which also provided access to halogenated indazoles.[2]

It was in the mid-20th century that the therapeutic potential of substituted indazoles began to be realized. A pivotal moment was the discovery of the anti-inflammatory properties of benzydamine.[1] This discovery shifted the focus from purely synthetic explorations to the investigation of the biological activities of this class of compounds, paving the way for the development of a new generation of drugs. The subsequent discovery of granisetron as a potent antiemetic further solidified the importance of the indazole core in medicinal chemistry.[1]

Today, the indazole scaffold is a key feature in a number of blockbuster drugs, particularly in the field of oncology. The development of targeted therapies such as pazopanib, axitinib, niraparib, and entrectinib has revolutionized the treatment of various cancers, highlighting the remarkable versatility and druggability of the indazole core.[3][4]

Key Milestones in the Development of Substituted Indazole Drugs

| Drug | Year of Discovery/Development | Therapeutic Area | Primary Mechanism of Action |

| Benzydamine | 1960s | Anti-inflammatory, Analgesic | Inhibition of pro-inflammatory cytokine synthesis |

| Granisetron | mid-1980s | Antiemetic | Selective 5-HT3 receptor antagonist |

| Pazopanib | 2009 (FDA Approval) | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit) |

| Axitinib | 2012 (FDA Approval) | Oncology (Renal Cell Carcinoma) | Selective VEGFR inhibitor |

| Niraparib | 2017 (FDA Approval) | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) | PARP inhibitor |

| Entrectinib | 2019 (FDA Approval) | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) | Pan-TRK, ROS1, and ALK inhibitor |

Mechanisms of Action: Modulating Key Signaling Pathways

The therapeutic success of substituted indazoles lies in their ability to interact with a diverse range of biological targets with high specificity and potency.

Early Discoveries: Inflammation and Nausea

Benzydamine , one of the first indazole-based drugs, exerts its anti-inflammatory effects not through the classical mechanism of cyclooxygenase (COX) inhibition like traditional NSAIDs, but primarily by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β.[5] This is achieved through the modulation of signaling pathways like p38 MAPK.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 6-Fluoro-1-methyl-1H-indazole. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of available data for the closely related analogue, 6-Fluoro-1H-indazole, and predicted data for the target molecule. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇FN₂

-

Molecular Weight: 150.15 g/mol

-

CAS Number: 1209534-87-1

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. All predicted data should be confirmed with experimental results.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | d | 1H | H-7 |

| ~ 7.6 | s | 1H | H-3 |

| ~ 7.2 | dd | 1H | H-5 |

| ~ 6.9 | dd | 1H | H-4 |

| ~ 4.1 | s | 3H | N-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Note: These are predicted values and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 (d, J ≈ 240 Hz) | C-6 |

| ~ 141 | C-7a |

| ~ 135 | C-3 |

| ~ 122 (d, J ≈ 10 Hz) | C-7 |

| ~ 120 (d, J ≈ 25 Hz) | C-5 |

| ~ 110 | C-3a |

| ~ 95 (d, J ≈ 25 Hz) | C-4 |

| ~ 35 | N-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Note: These are predicted values based on known substituent effects and data from similar compounds. The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling constant.

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic, N-CH₃) |

| ~ 1620 | Medium | C=N stretch (indazole ring) |

| ~ 1590, 1480 | Strong | C=C stretch (aromatic ring) |

| ~ 1250 | Strong | C-F stretch |

| ~ 850 - 800 | Strong | C-H bend (out-of-plane) |

Sample Preparation: KBr pellet or ATR. Note: These are predicted values.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 135 | Medium | [M - CH₃]⁺ |

| 122 | Medium | [M - N₂]⁺ |

| 108 | Low | [M - CH₃N₂]⁺ |

Ionization Method: Electron Ionization (EI). Note: Fragmentation patterns are predicted and may vary.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above for a solid organic compound like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Method of Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by injecting the solution into a system coupled with a chromatographic separation method (e.g., GC-MS or LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small, volatile molecules and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound such as this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Navigating the Physicochemical Landscape of 6-Fluoro-1-methyl-1H-indazole: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 6-Fluoro-1-methyl-1H-indazole, a key heterocyclic compound of interest in contemporary drug discovery and development. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of this molecule, offering standardized methodologies for its assessment and a framework for data interpretation. Understanding these core characteristics is paramount for advancing this and similar molecules through the development pipeline, from early-stage screening to formulation and beyond.

Executive Summary

This compound is a substituted indazole that has garnered attention within the medicinal chemistry landscape. The indazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, where it often acts as a bioisostere of indole or benzimidazole.[1] The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. This guide provides a comprehensive framework for evaluating two of its most critical physicochemical parameters: solubility and stability. While specific experimental data for this compound is not publicly available, this document details the standardized experimental protocols necessary to generate such data, ensuring reproducibility and consistency across research endeavors.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are foundational for understanding its behavior in various experimental and physiological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | ChemScene[2] |

| Molecular Weight | 150.15 g/mol | ChemScene[2] |

| CAS Number | 1209534-87-1 | BLD Pharm[3] |

| Calculated LogP | 1.7124 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

Solubility Assessment

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and suitability for various formulations.[4] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution characteristics.[5]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation from a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO).[6] This high-throughput screening method is invaluable in the early stages of drug discovery for identifying compounds with potential solubility liabilities.[5][7]

Table 3.1: Kinetic Solubility of this compound

| Buffer System (pH) | Solubility (µM) | Method |

| Phosphate-Buffered Saline (PBS) (pH 7.4) | Data not available | Nephelometry/UV-Vis Spectroscopy |

| Simulated Gastric Fluid (SGF) (pH 1.2) | Data not available | Nephelometry/UV-Vis Spectroscopy |

| Simulated Intestinal Fluid (SIF) (pH 6.8) | Data not available | Nephelometry/UV-Vis Spectroscopy |

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a given solvent system at equilibrium.[8] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and pre-formulation studies.[4][9]

Table 3.2: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | 25 | Data not available | Data not available |

| PBS (pH 7.4) | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Propylene Glycol | 25 | Data not available | Data not available |

Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.[10] Forced degradation, or stress testing, is a critical component of this evaluation, providing insights into the intrinsic stability of the molecule and its potential degradation pathways.[11][12]

Forced Degradation Studies

Forced degradation studies involve exposing the compound to conditions more severe than those it would encounter during storage, such as high heat, humidity, light, and extreme pH.[12][13] These studies are instrumental in developing stability-indicating analytical methods.[11] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Table 4.1: Forced Degradation of this compound

| Stress Condition | Duration | Degradation (%) | Major Degradants Identified |

| Acid Hydrolysis (e.g., 0.1 M HCl) | To be determined | Data not available | Data not available |

| Base Hydrolysis (e.g., 0.1 M NaOH) | To be determined | Data not available | Data not available |

| Oxidative (e.g., 3% H₂O₂) | To be determined | Data not available | Data not available |

| Thermal (e.g., 60°C) | To be determined | Data not available | Data not available |

| Photolytic (ICH Q1B) | To be determined | Data not available | Data not available |

The indazole ring is generally considered a stable aromatic system.[1] However, forced degradation studies are necessary to identify any potential liabilities of the this compound structure.

Experimental Protocols

The following sections detail standardized protocols for the determination of solubility and stability.

Protocol for Kinetic Solubility Assay

This protocol is based on the widely used nephelometric or UV-Vis spectrophotometric methods.[6][15]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Compound Addition: Dispense the DMSO stock solution into a 96-well microplate.

-

Buffer Addition: Add the desired aqueous buffer (e.g., PBS pH 7.4) to each well to achieve a range of final compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with gentle shaking.[15]

-

Detection:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer to detect precipitation.

-

UV-Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader at the compound's λmax.

-

-

Data Analysis: Determine the highest concentration at which the compound remains in solution by comparing the signal to control wells.

Protocol for Thermodynamic Solubility Assay

This protocol follows the conventional shake-flask method.[9][16]

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Sample Processing: After equilibration, centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate by a validated analytical method, such as HPLC-UV.

-

Data Analysis: Calculate the solubility in µg/mL or µM based on the measured concentration and a standard curve.

Protocol for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies as per ICH guidelines.[14][17]

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium.[17]

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) and incubate at room temperature or elevated temperature (e.g., 60°C).[17]

-

Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose a solid sample or a solution to elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

Data Analysis: Quantify the amount of parent compound remaining and identify and quantify any major degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

Potential Signaling Pathway Involvement

Indazole derivatives are known to act as inhibitors of various protein kinases, playing a crucial role in cancer therapy.[18][19] For instance, several indazole-containing drugs target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is critical for angiogenesis.[19][20] The diagram below illustrates a simplified representation of this pathway.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While experimental data for this specific molecule is not yet publicly available, the detailed protocols and data presentation formats outlined herein offer a standardized approach for researchers. A thorough understanding of these physicochemical properties is indispensable for mitigating risks in drug development and for the successful progression of promising indazole-based compounds from the laboratory to the clinic.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1209534-87-1|this compound|BLD Pharm [bldpharm.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. evotec.com [evotec.com]

- 9. enamine.net [enamine.net]

- 10. longdom.org [longdom.org]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. admin.mantechpublications.com [admin.mantechpublications.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 19. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Strategic Role of Fluorine Substitution in Modulating the Biological Activity of Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] The strategic incorporation of fluorine atoms into the indazole ring system has emerged as a powerful tool to modulate the pharmacological properties of these derivatives. This technical guide provides an in-depth analysis of the role of fluorine substitution in the biological activity of indazoles, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and overall efficacy, making it a key consideration in modern drug design.[4][5][6]

Impact of Fluorine Substitution on Kinase Inhibitory Activity

Indazole derivatives are particularly prominent as kinase inhibitors.[1][2] Fluorine substitution has been instrumental in optimizing the potency and selectivity of these compounds against various kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Structure-activity relationship (SAR) studies have demonstrated that the position of fluorine substitution on the indazole core is critical for FGFR inhibitory activity. For instance, the introduction of a fluorine atom on a phenyl ring attached to the indazole can lead to a remarkable improvement in activity.[1] In one study, the presence of a fluorine atom resulted in a nearly three-fold increase in potency against FGFR1 compared to its non-fluorinated counterpart.[1] Conversely, fluorine substitution on other parts of the molecule, such as a different phenyl ring, was not well-tolerated.[1] A notable example is a 1H-indazol-3-amine derivative where a 2,6-difluoro-3-methoxyphenyl group led to potent enzymatic and antiproliferative activities.[7]

Table 1: Effect of Fluorine Substitution on the Biological Activity of Indazole-Based FGFR Inhibitors

| Compound ID | Substitution | Target | IC50 (nM) | Cell Line | IC50 (nM) |

| 14a | 3-methoxyphenyl | FGFR1 | 15 | - | - |

| 14d | 3-methoxy-4-fluorophenyl | FGFR1 | 5.5 | - | - |

| 27a | 6-fluoroindazole | FGFR1 | < 4.1 | KG-1 | 25.3 |

| 27a | 6-fluoroindazole | FGFR2 | 2.0 | SNU-16 | 77.4 |

| 100 | 2,6-difluoro-3-methoxyphenyl | FGFR1 | < 4.1 | KG-1 | 25.3 |

| 100 | 2,6-difluoro-3-methoxyphenyl | FGFR2 | 2.0 ± 0.8 | SNU-16 | 77.4 ± 6.2 |

Data synthesized from multiple sources.[1][7]

Rho-Associated Protein Kinase (ROCK) Inhibitors

Fluorination has also been shown to significantly enhance the potency and pharmacokinetic properties of indazole-based ROCK inhibitors. The position of the fluorine atom is crucial; for example, a 6-fluoroindazole derivative displayed significantly enhanced ROCK1 inhibitory potency (IC50 = 14 nM) compared to its 4-fluoro counterpart (IC50 = 2500 nM).[8] Furthermore, the 6-fluoro substitution led to a dramatic increase in oral bioavailability.[8]

Table 2: Influence of Fluorine Position on ROCK1 Inhibition and Bioavailability

| Compound ID | Fluorine Position | ROCK1 IC50 (nM) | Oral Bioavailability (%) |

| 51 | 4-fluoro | 2500 | Not Reported |

| 52 | 6-fluoro | 14 | 61 |

| 53a | 6-fluoro | 7 | 49 |

| 53b | 6-fluoro | 6 | 53 |

Data sourced from Hurd et al.[8]

Role of Fluorine in Modulating Other Biological Activities

The influence of fluorine extends beyond kinase inhibition to other important biological targets.

Nitric Oxide Synthase (NOS) Inhibitors

Fluorination of the indazole ring has been investigated as a strategy to develop selective inhibitors of nitric oxide synthase (NOS). A study on 4,5,6,7-tetrafluoroindazoles revealed that fluorination increased both the inhibitory potency and selectivity for NOS-II over NOS-I.[9][10] For instance, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited NOS-II activity by 80% without affecting NOS-I activity.[9][10]

Table 3: Effect of Fluorination on NOS Inhibition

| Compound ID | Structure | NOS-I Inhibition (%) | NOS-II Inhibition (%) |

| 13 | 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | 63 | 83 |

| 16 | 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | No effect | 80 |

Data sourced from a study on fluorinated indazoles as NOS inhibitors.[9][10]

Anticancer and Antimicrobial Activity

Fluorine substitution has also been shown to enhance the anticancer and antimicrobial efficacy of indazole derivatives. In one study, a 4-fluoro substitution on the indazole ring contributed to enhanced anticancer efficacy.[11]

Experimental Protocols

General Synthesis of Fluorinated Indazoles

A common method for the synthesis of fluorinated indazoles involves the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine.[12] Another approach is the metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water.[13][14][15]

Protocol: Metal-Free C-3 Fluorination of 2H-Indazoles [13][14]

-

To a solution of 2H-indazole (1.0 mmol) in water (5 mL), add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol).

-

Stir the reaction mixture at room temperature under ambient air for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2H-indazole derivative.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

The inhibitory activity of fluorinated indazole derivatives against FGFR1 can be determined using a variety of commercially available assay kits, often based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.

Protocol: TR-FRET Kinase Assay

-

Prepare a reaction mixture containing the FGFR1 enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP in kinase assay buffer.

-

Add the test compound (fluorinated indazole derivative) at various concentrations.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

-

Incubate for a further period to allow for antibody binding.

-

Measure the TR-FRET signal using a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of fluorinated indazoles on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated indazole derivative for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway Visualizations

Fluorinated indazole derivatives often exert their biological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acs.figshare.com [acs.figshare.com]

Methodological & Application

Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its utility in the development of targeted therapies, particularly kinase inhibitors.[1][2] The structural similarity of the indazole core to the purine ring of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide range of kinases.[1] Strategic substitutions on the indazole ring can significantly enhance potency and selectivity for specific kinase targets.

Fluorine substitution, in particular, has been shown to be a valuable modification in the design of kinase inhibitors, often leading to improved metabolic stability and enhanced binding affinity.[1] Notably, the presence of a fluorine atom at the 6-position of the indazole ring has been demonstrated to improve enzymatic activity and cellular potency in related scaffolds targeting kinases such as the Fibroblast Growth Factor Receptors (FGFRs).[1] This document provides detailed application notes and experimental protocols for the investigation of 6-Fluoro-1-methyl-1H-indazole as a potential kinase inhibitor, with a focus on the FGFR signaling pathway as a plausible target based on structure-activity relationships of similar compounds.

Rationale for Investigation

While direct experimental data for this compound is emerging, its structural features suggest a strong potential as a kinase inhibitor. The N1-methylation provides a fixed tautomeric form, which can be advantageous for consistent binding interactions within the kinase active site. The 6-fluoro substitution is hypothesized to enhance binding affinity and cellular activity, drawing parallels to established 6-fluoro-indazole derivatives.[1] Based on this, the FGFR family of receptor tyrosine kinases is proposed as a primary target class for initial screening and characterization.

Data Presentation: Hypothetical Kinase Inhibition Profile

The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) for this compound against a panel of selected kinases, with a focus on the FGFR family. These values are postulated based on the activity of structurally related compounds and serve as a guide for initial experimental design.

| Target Kinase | Hypothetical IC50 (nM) | Assay Type |

| FGFR1 | 25 | Biochemical (ADP-Glo™) |

| FGFR2 | 40 | Biochemical (ADP-Glo™) |

| FGFR3 | 65 | Biochemical (ADP-Glo™) |

| VEGFR2 | 350 | Biochemical (ADP-Glo™) |

| PDGFRβ | 800 | Biochemical (ADP-Glo™) |

| CDK2 | >10,000 | Biochemical (ADP-Glo™) |

Experimental Protocols

Detailed methodologies for key experiments to validate the kinase inhibitory activity of this compound are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases in a biochemical assay.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

This compound (test compound)

-

Recombinant human kinases (e.g., FGFR1, FGFR2, FGFR3, VEGFR2, PDGFRβ, CDK2)

-

Appropriate kinase-specific peptide substrates

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to generate a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2X kinase/substrate solution to each well.

-

Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at the Km for each respective kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ATP Depletion and Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cellular Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with known FGFR pathway activation.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

-

Cancer cell lines (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis of FGFR Signaling

Objective: To determine if this compound inhibits the phosphorylation of FGFR and its downstream signaling proteins.

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. Phospho-specific antibodies are used to assess the phosphorylation status of target proteins.

Materials:

-

Cancer cell line (e.g., SNU-16)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway Diagram

Caption: Proposed inhibition of the FGFR signaling pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound as a kinase inhibitor.

References

Experimental Protocol for the N-Methylation of 6-Fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Application Note

The N-methylation of 6-fluoro-1H-indazole is a critical transformation in medicinal chemistry, as the resulting N1 and N2 regioisomers can exhibit distinct pharmacological profiles. The indazole nucleus is a privileged scaffold in drug discovery, and functionalization at the nitrogen atoms provides a key handle for modulating physicochemical and biological properties.[1][2][3] The regioselectivity of the N-methylation reaction is highly dependent on the reaction conditions, allowing for the targeted synthesis of either the thermodynamically favored N1-methyl isomer or the kinetically favored N2-methyl isomer.[4][5]

This document provides detailed experimental protocols for the selective N-methylation of 6-fluoro-1H-indazole to yield both 1-methyl-6-fluoro-1H-indazole and 2-methyl-6-fluoro-2H-indazole. The choice of base, solvent, and methylating agent are key determinants of the reaction outcome.[3][4][5]

Key Concepts in Regioselective Indazole Methylation

The N-alkylation of indazoles can result in a mixture of N1 and N2 substituted products due to the presence of two nucleophilic nitrogen atoms in the pyrazole ring.[5] The regiochemical outcome is governed by a balance of kinetic and thermodynamic factors.[4][5]

-

Thermodynamic Control (N1-Methylation): The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[5] Reactions that allow for equilibration, such as those employing a strong, non-nucleophilic base in an aprotic solvent, tend to yield the more thermodynamically stable N1-alkylated product.[3][4]

-

Kinetic Control (N2-Methylation): Under conditions where the reaction is irreversible and rapid, the product distribution is determined by the relative activation energies for the attack at each nitrogen atom. These conditions often lead to the formation of the N2-alkylated product.[5][6]

Experimental Protocols

Protocol 1: Selective Synthesis of 1-Methyl-6-fluoro-1H-indazole (N1-Methylation)

This protocol is designed to favor the thermodynamically controlled product, yielding the N1-methylated isomer as the major product.[4]

Materials:

-

6-Fluoro-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure: